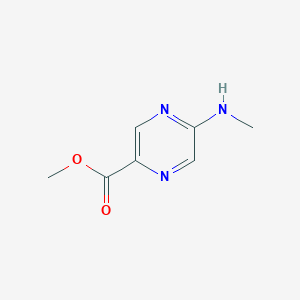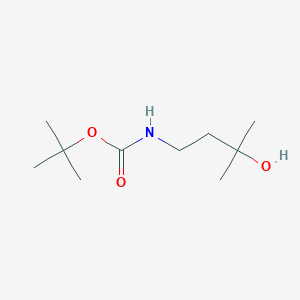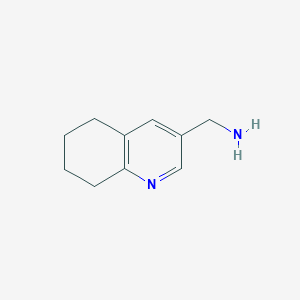
Quinoxalin-6-ylmethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxalin-6-ylmethanamine dihydrochloride (CAS Number: 1276056-88-2) is a chemical compound with the following structure:
C9H9N3⋅2HCl
It consists of a quinoxaline ring fused to a methanamine moiety. The compound is typically found as a white solid. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes: The synthetic routes for Quinoxalin-6-ylmethanamine dihydrochloride involve the condensation of appropriate starting materials. One common method is the reaction between quinoxaline and formaldehyde in the presence of hydrochloric acid. The resulting intermediate undergoes further steps to yield the dihydrochloride salt.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Análisis De Reacciones Químicas
Reactivity: Quinoxalin-6-ylmethanamine dihydrochloride can participate in various chemical reactions:
Reduction: It can be reduced to form the corresponding amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Oxidation: Oxidation of the compound may lead to the formation of quinoxaline derivatives.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields the corresponding quinoxalin-6-ylmethanamine.
- Substitution reactions lead to various substituted derivatives.
Aplicaciones Científicas De Investigación
Quinoxalin-6-ylmethanamine dihydrochloride finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Industry: It could be used in the synthesis of other compounds.
Mecanismo De Acción
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
Quinoxalin-6-ylmethanamine dihydrochloride shares similarities with related compounds such as quinoxaline derivatives and other aminoalkyl compounds. Its uniqueness lies in the combination of quinoxaline and methanamine moieties.
Propiedades
Fórmula molecular |
C9H11Cl2N3 |
|---|---|
Peso molecular |
232.11 g/mol |
Nombre IUPAC |
quinoxalin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-5H,6,10H2;2*1H |
Clave InChI |
IWSAABROHGNSSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C=C1CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)
![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)

![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)

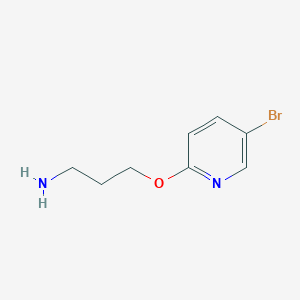

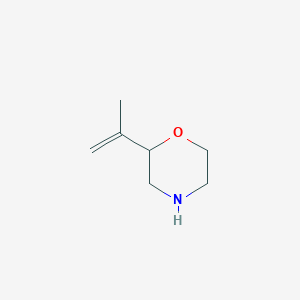
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)

